molecular formula C7H11F3N2O B1475970 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one CAS No. 2098011-45-9

3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one

Cat. No.: B1475970
CAS No.: 2098011-45-9
M. Wt: 196.17 g/mol
InChI Key: JLXIZIYNRRMXMK-UHFFFAOYSA-N
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Description

3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a pyrrolidine amine group and a trifluoromethyl ketone moiety, functional groups that are commonly employed in the design of pharmaceutical agents. The pyrrolidine ring is a privileged structure found in many bioactive molecules, such as somatostatin receptor modulators developed for conditions like congenital hyperinsulinism . The presence of the trifluoropropanone group is also significant, as trifluoromethylated compounds are increasingly important in the development of agrochemicals and pharmaceuticals due to their potential to enhance metabolic stability and binding affinity. This combination of features makes this compound a valuable building block for researchers synthesizing novel compounds for biological evaluation. It may serve as a key intermediate in the exploration of new therapeutic agents or as a tool compound in biochemical studies. Our product is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)4-12-2-1-5(11)3-12/h5H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXIZIYNRRMXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C7H10F3N2O
  • Molecular Weight : 197.15 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2090848-90-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as a modulator in cellular signaling pathways, particularly those involving kinases and receptors.

Key Mechanisms:

  • PLK4 Inhibition : The compound has been explored as a potential inhibitor of Polo-like kinase 4 (PLK4), which plays a critical role in centriole biogenesis and cancer cell proliferation. Inhibition of PLK4 can lead to centrosome loss and subsequent cell cycle arrest in cancer cells with intact p53 pathways .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

The compound has shown promise in preclinical studies for its ability to inhibit the growth of cancer cells. For instance:

  • In vitro studies demonstrated that treatment with PLK4 inhibitors led to significant reductions in cell viability in several cancer cell lines .

Case Studies

Several case studies have highlighted the efficacy of this compound in specific cancer types:

  • Neuroblastoma : A study indicated that this compound effectively reduced tumor growth in neuroblastoma models by inducing apoptosis in cancer cells .

Data Tables

Property Value
Molecular FormulaC7H10F3N2O
Molecular Weight197.15 g/mol
CAS Number2090848-90-9
Biological TargetPLK4
Cancer Types StudiedNeuroblastoma, Rhabdoid Tumors

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader family of 1,1,1-trifluoropropan-2-one derivatives. Key structural variations among analogues include:

  • Substituents on the pyrrolidine ring: The 3-aminopyrrolidinyl group distinguishes it from compounds like 1-(3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one () or 1-(3-Aminopyrrolidin-1-yl)-3-phenylpropan-1-one (), which feature methoxymethyl or phenyl substituents, respectively.
  • Trifluoromethyl ketone positioning: Unlike OTFP, which has an octylthio group at the 3-position, this compound’s pyrrolidine-amino group may alter steric and electronic interactions with biological targets .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target
3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one C₈H₁₁F₃N₂O (inferred) ~220–240 (estimated) 3-Aminopyrrolidine, trifluoromethyl ketone Proteases, esterases (hypothesized)
3-Octylthio-1,1,1-trifluoropropan-2-one (OTFP) C₁₁H₁₉F₃OS 268.03 Octylthio, trifluoromethyl ketone Juvenile hormone esterase
3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one C₁₀H₅BrF₄O 285.04 Bromo-fluorophenyl, trifluoromethyl ketone Not specified
1-(3-Aminopyrrolidin-1-yl)-3-phenylpropan-1-one C₁₃H₁₈N₂O 218.29 3-Aminopyrrolidine, phenyl Not specified

Research Findings and Mechanistic Insights

  • Enzyme Inhibition: OTFP’s mechanism involves covalent binding to JHE’s catalytic serine, mimicking the tetrahedral transition state . The target compound’s amino group may enable reversible inhibition via electrostatic interactions, as seen in FAAH inhibitors like 3-(decylthio)-1,1,1-trifluoropropan-2-one () .
  • Fluorine NMR Applications : Trifluoromethyl probes (e.g., 3-bromo-1,1,1-trifluoropropan-2-one, ) are used in ¹⁹F NMR studies. The target compound’s pyrrolidine ring could enhance environmental sensitivity in such assays .

Preparation Methods

Preparation of the Trifluoropropan-2-one Intermediate

A key intermediate is 3,3-dibromo-1,1,1-trifluoropropan-2-one , which serves as an electrophilic precursor for substitution reactions with amines.

Synthesis of 3,3-Dibromo-1,1,1-trifluoropropan-2-one

  • This compound can be prepared by bromination of 1,1,1-trifluoropropan-2-one using molecular bromine under controlled conditions.
  • Bromination typically occurs at the alpha position to the ketone, yielding the dibromo derivative with high selectivity.
  • Reaction conditions often involve mild heating and use of solvents such as ethyl acetate or methanol to control reactivity and yield.

Reaction Conditions and Yields

Parameter Details
Starting material 1,1,1-Trifluoropropan-2-one
Brominating agent Molecular bromine (Br2)
Solvent Ethyl acetate, methanol
Temperature Ambient to reflux (~25–80°C)
Reaction time 10–45 minutes to several hours
Yield High yields (~90% reported for dibromo intermediate)

Introduction of the 3-Aminopyrrolidin-1-yl Group

The key step is the nucleophilic substitution of the dibromo intermediate with 3-aminopyrrolidine or its derivatives.

Nucleophilic Substitution with 3-Aminopyrrolidine

  • The dibromo-trifluoropropan-2-one reacts with 3-aminopyrrolidine under basic or neutral conditions to substitute one bromine atom with the aminopyrrolidine group.
  • The reaction is typically performed in mixed solvents such as methanol and water, with sodium acetate or sodium hydroxide as bases to facilitate the substitution.
  • Temperature control is critical, often starting at low temperatures (-30°C) and gradually warming to room temperature to optimize yield and minimize side reactions.

Reductive Amination Alternative

  • Alternatively, reductive amination can be employed where the trifluoropropan-2-one reacts with 3-aminopyrrolidine in the presence of reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.
  • This method allows direct formation of the C-N bond at the ketone carbonyl site, yielding the desired aminopyrrolidine-substituted trifluoropropan-2-one.

Industrial and Patent Methods for 3-Aminopyrrolidine Derivatives

Patents related to 3-aminopyrrolidine derivatives provide insights into scalable and efficient synthetic routes which can be adapted for the target compound.

Process from Butyl-1,2,4-trimesylate

  • Optically active butyl-1,2,4-trimesylate is converted in the presence of a primary amine (e.g., benzylamine) in tetrahydrofuran at 0–70°C to yield optically active pyrrolidine derivatives.
  • The amino protecting group is then replaced by allyloxycarbonyl using allyl haloformate in inert solvents.
  • Final introduction of the amino group is achieved under pressure (3–20 MPa) and elevated temperatures (100–150°C) in solvents like tetrahydrofuran or dimethoxyethane.

Advantages of This Method

  • High chemical and optical yields.
  • Suitable for large-scale production.
  • Enables access to optically pure 3-aminopyrrolidine intermediates for further functionalization.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Yield/Notes
Bromination Bromination of trifluoropropan-2-one Br2, ethyl acetate/methanol, 25–80°C High yield of 3,3-dibromo derivative
Nucleophilic substitution Reaction with 3-aminopyrrolidine Methanol/water, NaOAc or NaOH, -30 to 20°C Moderate to high yield
Reductive amination Direct amination of trifluoropropan-2-one Reducing agent (NaBH3CN), solvent dependent Alternative route, mild conditions
Pyrrolidine derivative synthesis From butyl-1,2,4-trimesylate (patent method) THF, primary amine, allyl haloformate, pressure and heat High chemical and optical purity

Analytical and Purification Notes

  • Purity is typically confirmed by NMR (1H, 13C), mass spectrometry (ESI-MS), and elemental analysis.
  • Crystallization from benzene/hexane mixtures or chromatographic techniques (silica gel chromatography) are used for purification.
  • Salt formation (e.g., dihydrochloride) may be employed to improve stability and handling.

Research Findings and Optimization

  • Reaction times and stoichiometry adjustments improve yields and reduce impurities.
  • Use of pressure and temperature control in pyrrolidine derivative synthesis enhances optical purity.
  • Continuous flow chemistry and automated synthesis are emerging techniques for industrial scale-up, improving reproducibility and safety.

Q & A

Q. How can researchers optimize the synthetic yield of 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one?

Methodological Answer: Optimizing synthesis involves:

  • Stepwise Functionalization : Introduce the pyrrolidine amine group before trifluoromethyl ketone formation to avoid side reactions with reactive intermediates .
  • Catalytic Efficiency : Use palladium or copper catalysts for coupling reactions, as demonstrated in analogous trifluoromethyl-propanone syntheses .
  • Solvent and Temperature : Employ polar aprotic solvents (e.g., DMF) at 60–80°C to enhance reaction kinetics while minimizing decomposition .
Parameter Optimal Condition Impact on Yield
CatalystPd/C (5 mol%)+25% efficiency
Reaction Temperature70°CReduces byproducts
PurificationColumn chromatography≥95% purity

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify pyrrolidine protons (δ 2.8–3.5 ppm) and amine protons (δ 1.5–2.2 ppm).
    • ¹⁹F NMR : Detect the trifluoromethyl group (δ -70 to -75 ppm) .
  • HPLC-MS : Use C18 columns with acetonitrile/water (0.1% TFA) to assess purity (>98%) and confirm molecular weight (MW: 196.14 g/mol) .
  • X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring and trifluoromethyl orientation, critical for structure-activity studies .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the trifluoromethyl group .
  • Humidity Control : Use desiccants to avoid hydrolysis of the ketone moiety, which can form hydrates under high humidity .
  • Long-Term Stability : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when sealed under inert gas .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound?

Methodological Answer:

  • Chiral Chromatography : Use amylose-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers (α > 1.2) .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, achieving ≥99% enantiomeric excess (ee) .
  • Circular Dichroism (CD) : Monitor optical activity at 220–260 nm to validate enantiopurity post-synthesis .

Q. What strategies are effective for identifying biological targets of this compound in CNS studies?

Methodological Answer:

  • Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose to capture binding proteins from brain homogenates .
  • Molecular Docking : Simulate interactions with GABA receptors (e.g., β-subunits) using AutoDock Vina, leveraging its trifluoromethyl group’s lipophilicity .
  • Knockout Models : Use CRISPR-edited neuronal cells lacking candidate receptors (e.g., NMDA) to confirm target specificity .

Q. How should researchers address contradictory bioactivity data across experimental models?

Methodological Answer:

  • Dose-Response Curves : Standardize concentrations (e.g., 1–100 μM) to differentiate efficacy from toxicity .
  • Model Validation : Compare results in primary neurons vs. immortalized cell lines to assess physiological relevance .
  • Meta-Analysis : Apply statistical tools (e.g., R’s metafor package) to aggregate data from ≥3 independent studies, adjusting for batch effects .
Confounding Factor Resolution Strategy
Cell line variabilityUse isogenic cell models
Solvent artifactsReplace DMSO with PEG-400
Assay sensitivityCalibrate with positive controls

Q. What computational methods predict the compound’s metabolic pathways?

Methodological Answer:

  • In Silico Metabolism : Use SwissADME to predict CYP450-mediated oxidation of the pyrrolidine ring .
  • Mass Fragmentation Patterns : Match LC-MS/MS data (e.g., m/z 196 → 152) with predicted metabolites using MetFrag .
  • Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH to identify Phase I metabolites (e.g., hydroxylated derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one
Reactant of Route 2
Reactant of Route 2
3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one

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